molecular formula C11H18N2O3 B12496612 Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate

Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate

Cat. No.: B12496612
M. Wt: 226.27 g/mol
InChI Key: GMOMCVQHDUVJLG-UHFFFAOYSA-N
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Description

Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a hydrazinecarboxylate group, and an ethyl ester

Preparation Methods

The synthesis of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Chemical Reactions Analysis

Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of structural features, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate

InChI

InChI=1S/C11H18N2O3/c1-4-16-10(15)13-12-8-5-9(14)7-11(2,3)6-8/h5,12H,4,6-7H2,1-3H3,(H,13,15)

InChI Key

GMOMCVQHDUVJLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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